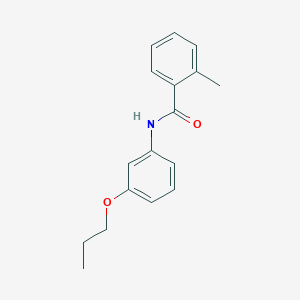![molecular formula C18H19NO3 B268632 N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
N-[3-(allyloxy)phenyl]-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(allyloxy)phenyl]-3-ethoxybenzamide, also known as A-893 or NAX 810-2, is a novel chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzamide derivatives and has been studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
The exact mechanism of action of N-[3-(allyloxy)phenyl]-3-ethoxybenzamide is not fully understood. However, it has been suggested that it acts as a modulator of the dopamine D2 receptor and the serotonin 5-HT1A receptor. It also has an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-[3-(allyloxy)phenyl]-3-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the regulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(allyloxy)phenyl]-3-ethoxybenzamide is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of various neurological disorders. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of N-[3-(allyloxy)phenyl]-3-ethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[3-(allyloxy)phenyl]-3-ethoxybenzamide. One potential direction is to study its potential use in the treatment of schizophrenia and other psychotic disorders. Another direction is to study its potential use in the treatment of neuropathic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(allyloxy)phenyl]-3-ethoxybenzamide and its potential interactions with other neurotransmitter systems.
Conclusion:
In conclusion, N-[3-(allyloxy)phenyl]-3-ethoxybenzamide is a novel chemical compound that has shown potential therapeutic applications in various medical conditions. Its synthesis method is relatively simple, and it has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various medical conditions.
Méthodes De Synthèse
The synthesis of N-[3-(allyloxy)phenyl]-3-ethoxybenzamide involves the reaction between 3-ethoxybenzoyl chloride and 3-(allyloxy)aniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-[3-(allyloxy)phenyl]-3-ethoxybenzamide.
Applications De Recherche Scientifique
N-[3-(allyloxy)phenyl]-3-ethoxybenzamide has been studied for its potential therapeutic applications in various medical conditions. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, inflammation, and cognitive dysfunction.
Propriétés
Nom du produit |
N-[3-(allyloxy)phenyl]-3-ethoxybenzamide |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
3-ethoxy-N-(3-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-11-22-17-10-6-8-15(13-17)19-18(20)14-7-5-9-16(12-14)21-4-2/h3,5-10,12-13H,1,4,11H2,2H3,(H,19,20) |
Clé InChI |
DIXXDCZEWSDVCA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)
![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)

![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
